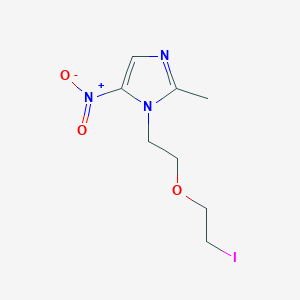
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a member of the imidazole family of compounds, which are widely used in organic synthesis, medicinal chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in disease processes. This compound has been shown to have potent activity against a variety of cancer cell lines, as well as bacteria and viruses.
Biochemical and Physiological Effects:
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial and viral growth, and the modulation of various signaling pathways in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- is its high potency and selectivity for certain disease targets. However, its use in lab experiments may be limited by its complex synthesis and potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro-, including the development of new synthesis methods, the identification of new disease targets, and the optimization of its pharmacological properties for use in drug development. Additionally, this compound may have potential applications in materials science, such as in the development of new sensors or catalysts. Further research is needed to fully understand the potential of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- and its applications in various fields.
Synthesis Methods
The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- can be achieved through a variety of methods, including the reaction of 1,2-dimethylimidazole with 2-iodoethanol and nitric acid. This method results in a high yield of the desired product and has been widely used in research studies.
Scientific Research Applications
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
properties
CAS RN |
16230-89-0 |
|---|---|
Product Name |
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-5-nitro- |
Molecular Formula |
C8H12IN3O3 |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
InChI Key |
YHFFDIVWHSLDNE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
Other CAS RN |
16230-89-0 |
synonyms |
1-[2-(2-Iodoethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

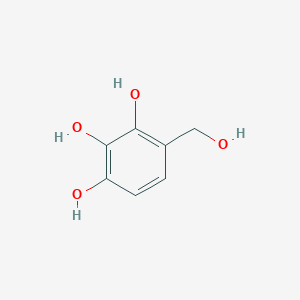
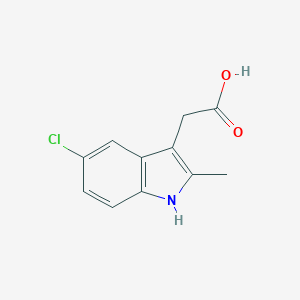
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
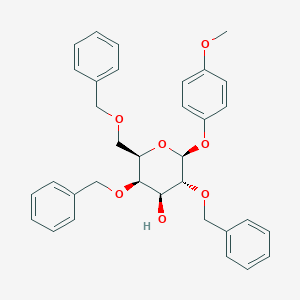


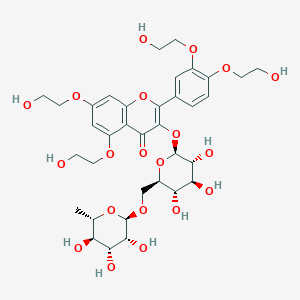

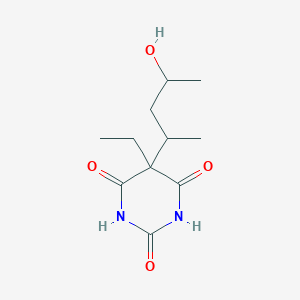

![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)